Unveiling the Chemical Landscape of 1-Benzyl-1H-indole-3-carbaldehyde: A Technical Guide
Unveiling the Chemical Landscape of 1-Benzyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-indole-3-carbaldehyde, a derivative of the versatile indole scaffold, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining the indole nucleus with a benzyl protective group and a reactive aldehyde functionality, make it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 1-benzyl-1H-indole-3-carbaldehyde, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO | [1][3] |
| Molecular Weight | 235.29 g/mol | [1] |
| Melting Point | 106.0 to 110.0 °C | [4] |
| Appearance | White to Light yellow to Light orange powder to crystal | [1] |
| Purity | >98.0% (TLC)(HPLC) | [1] |
Spectroscopic Profile
The structural identity of 1-benzyl-1H-indole-3-carbaldehyde is confirmed through various spectroscopic techniques.
Spectroscopic Data
| Technique | Key Data Points |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 |
| ESI-MS | [M+H]⁺ 236 |
| IR (KBr) | 3649, 1707, 1652, 1529, 1441, 1385, 1355, 1220, 1164, 1027, 764, 724, 696, 609, 529, 422 cm⁻¹ |
Experimental Protocols
Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde
A common and effective method for the synthesis of 1-benzyl-1H-indole-3-carbaldehyde involves the N-benzylation of indole-3-carboxaldehyde.
Materials:
-
Indole-3-carboxaldehyde
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ice-cold water
-
Ethyl alcohol
Procedure:
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A mixture of indole-3-carboxaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL) is stirred vigorously and refluxed for 6 hours.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
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The resulting solid precipitate is collected by filtration, washed with water, and dried.
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The crude product is recrystallized from ethyl alcohol to yield pure 1-benzyl-1H-indole-3-carbaldehyde.
Biological Relevance and Applications
While 1-benzyl-1H-indole-3-carbaldehyde itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery. It is a key reactant in the preparation of inhibitors for the C-terminal domain of RNA polymerase II and inhibitors of the Bcl-2 family of proteins.[5]
Derivatives such as hydrazones have been synthesized and evaluated as potential anti-triple-negative breast cancer agents, with some compounds showing high binding affinity towards the Epidermal Growth Factor Receptor (EGFR).[6] Furthermore, thiosemicarbazone derivatives of 1-benzyl-1H-indole-3-carbaldehyde have been investigated as competitive tyrosinase inhibitors.[7]
Safety and Handling
1-Benzyl-1H-indole-3-carbaldehyde is classified as harmful if swallowed and may cause an allergic skin reaction.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[9]
GHS Hazard Statements:
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H302: Harmful if swallowed
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H317: May cause an allergic skin reaction
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Conclusion
1-Benzyl-1H-indole-3-carbaldehyde is a cornerstone intermediate for the synthesis of diverse and complex molecules with significant biological activities. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the laboratory.
References
- 1. 1-Benzyl-1H-indole-3-carbaldehyde | CymitQuimica [cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-Benzyl-1H-indole-3-carbaldehyde | 10511-51-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 1-Benzylindole-3-carboxaldehyde 10511-51-0 [sigmaaldrich.com]
- 6. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 8. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
